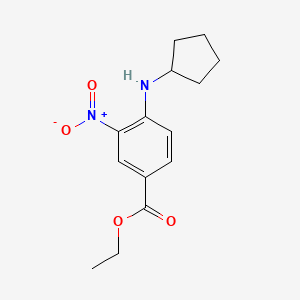

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(cyclopentylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-4-6-11/h7-9,11,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVMBCXAIQNESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

This document provides a comprehensive technical guide for the synthesis of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate, a key intermediate in the development of various pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic pathway for its synthesis, underpinned by established chemical principles and supported by practical, field-proven insights.

Introduction and Strategic Overview

This compound is a substituted nitroaromatic compound. Such compounds are pivotal precursors in the synthesis of a wide array of bioactive heterocycles, including benzimidazoles, which are known to possess a broad spectrum of pharmacological activities[1][2]. The strategic placement of the cyclopentylamino and nitro groups on the benzoate scaffold makes it a versatile building block for combinatorial chemistry and targeted drug design.

The most logical and industrially scalable synthetic approach to this compound involves a two-stage process. This pathway is predicated on fundamental and well-documented organic reactions, ensuring reproducibility and high yield. The overall strategy is as follows:

-

Preparation of a suitable precursor: The synthesis of an activated ethyl 4-halo-3-nitrobenzoate. The halogen at the 4-position acts as a leaving group, activated by the electron-withdrawing nitro group at the ortho position. We will focus on the synthesis of Ethyl 4-chloro-3-nitrobenzoate.

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloro group by cyclopentylamine to yield the final product.

This guide will now elaborate on each of these stages with detailed mechanistic insights and experimental protocols.

Synthesis Pathway and Mechanistic Considerations

The chosen synthetic pathway is depicted in the workflow diagram below. This approach is favored due to the ready availability of starting materials and the robustness of the involved chemical transformations.

Figure 1: Overall synthesis workflow for this compound.

Stage 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

This stage involves two classical organic reactions: the nitration of a benzoic acid derivative followed by Fischer esterification.

2.1.1 Step 1: Nitration of p-Chlorobenzoic Acid

The initial step is the nitration of commercially available p-chlorobenzoic acid. The presence of the chloro and carboxylic acid groups, which are deactivating and meta-directing, would typically lead to nitration at the 3-position. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Nitration of p-Chlorobenzoic Acid [3][4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Substrate: Slowly add p-chlorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 10-25 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Workup: Pour the reaction mixture onto crushed ice. The solid precipitate, 4-chloro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

| Reagent/Parameter | Quantity/Value | Rationale |

| p-Chlorobenzoic acid | 1.0 eq | Starting material |

| Conc. H₂SO₄ | 5-10 vol | Solvent and catalyst |

| Conc. HNO₃ | 1.1-1.5 eq | Nitrating agent |

| Temperature | 0-25 °C | To control the rate of reaction and minimize side products |

| Reaction Time | 2-4 hours | To ensure complete conversion |

| Expected Yield | >90% | High-yielding reaction |

2.1.2 Step 2: Fischer Esterification of 4-Chloro-3-nitrobenzoic Acid

The synthesized 4-chloro-3-nitrobenzoic acid is then converted to its ethyl ester via Fischer esterification. This acid-catalyzed reaction with an excess of ethanol shifts the equilibrium towards the product.

Experimental Protocol: Fischer Esterification [5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid in an excess of absolute ethanol.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 4-chloro-3-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography.

| Reagent/Parameter | Quantity/Value | Rationale |

| 4-Chloro-3-nitrobenzoic acid | 1.0 eq | Substrate |

| Absolute Ethanol | Excess (solvent) | Reactant and solvent |

| Conc. H₂SO₄ | Catalytic amount | Catalyst |

| Temperature | Reflux | To drive the reaction to completion |

| Reaction Time | 4-8 hours | To ensure high conversion |

| Expected Yield | ~95% | Generally a high-yielding reaction |

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

This final and crucial step involves the reaction of Ethyl 4-chloro-3-nitrobenzoate with cyclopentylamine. The mechanism of this reaction is a nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack. This activation is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance delocalization of the negative charge onto the nitro group[7][8].

Figure 2: Simplified mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of this compound [1][9]

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-chloro-3-nitrobenzoate in a suitable dry solvent such as dichloromethane or acetonitrile.

-

Addition of Reagents: Add cyclopentylamine (1.1-1.5 equivalents) to the solution. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 equivalents), is often added to scavenge the HCl formed during the reaction.

-

Reaction: Stir the reaction mixture at room temperature overnight or heat gently if the reaction is sluggish. Monitor the reaction progress by TLC.

-

Workup: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield bright yellow crystals of this compound.

| Reagent/Parameter | Quantity/Value | Rationale |

| Ethyl 4-chloro-3-nitrobenzoate | 1.0 eq | Substrate |

| Cyclopentylamine | 1.1-1.5 eq | Nucleophile |

| DIPEA or TEA | 1.1-1.5 eq | HCl scavenger |

| Solvent | Dry Dichloromethane | Aprotic solvent |

| Temperature | Room Temperature | Mild conditions are often sufficient |

| Reaction Time | 12-24 hours | To ensure complete reaction |

| Expected Yield | >85% | Typically a clean and high-yielding reaction |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: To confirm the presence of all protons and their respective chemical environments.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the ester carbonyl, the N-H bond, and the nitro group.

-

Melting Point: To assess the purity of the synthesized compound.

Safety Considerations

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the nitration of p-chlorobenzoic acid, followed by Fischer esterification to yield the key intermediate, Ethyl 4-chloro-3-nitrobenzoate. The final product is then obtained via a high-yielding nucleophilic aromatic substitution reaction with cyclopentylamine. This guide provides a robust and well-grounded framework for the successful synthesis of this important chemical intermediate, empowering further research and development in medicinal chemistry.

References

-

N. N. Babu, A. S. A. Rahim, H. Osman, et al. (2009). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015).

-

Juarez-Jimenez, J., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

- US5087725A - Process for the preparation of alkyl nitrobenzoates. (1992).

- US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide. (2013).

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]

Sources

- 1. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 6. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 7. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Starting Materials for Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

This guide provides a detailed technical overview of the synthesis of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical development. We will explore the strategic selection of starting materials, the underlying chemical principles, and a field-proven experimental protocol designed for reproducibility and scalability.

Strategic Overview: Retrosynthetic Analysis

To logically deduce the most effective starting materials, we employ a retrosynthetic approach. The target molecule, this compound, is characterized by an ester, a nitro group, and a secondary amine. The most synthetically accessible disconnection is at the C-N bond formed between the aromatic ring and the cyclopentylamino group. This bond is readily formed via a Nucleophilic Aromatic Substitution (SNAr) reaction.

This logic points to two primary synthons: an electrophilic aromatic ring and a nucleophilic amine.

-

Electrophilic Partner : An ethyl 3-nitrobenzoate scaffold activated with a good leaving group at the C4 position.

-

Nucleophilic Partner : Cyclopentylamine.

Therefore, the most direct and industrially viable synthetic route involves the reaction of an Ethyl 4-halo-3-nitrobenzoate with cyclopentylamine.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the SNAr mechanism. For this reaction to proceed efficiently, the aromatic ring must be 'activated' towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][2][3]

In our target synthesis, the nitro group (-NO₂) at the C3 position is ortho to the leaving group at C4, and the ester group (-COOEt) is para. Both groups effectively withdraw electron density from the ring, facilitating the attack of the nucleophile (cyclopentylamine). The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance, particularly by the nitro group.[1][2][3] The subsequent departure of the halide leaving group restores aromaticity and yields the final product.

Diagram of the SNAr Logical Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reactor Charging: To a clean, dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer, reflux condenser, and temperature probe, charge Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq.) and a suitable solvent such as Acetonitrile (5-10 volumes) .

-

Reagent Addition: Begin stirring the solution. Sequentially add Cyclopentylamine (1.1 eq.) followed by Triethylamine (1.2 eq.) . Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the hydrofluoric acid (HF) generated during the reaction, preventing it from protonating the cyclopentylamine and shutting down the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for 4-8 hours.

-

In-Process Control (IPC): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete upon the consumption of the limiting reagent, Ethyl 4-fluoro-3-nitrobenzoate.

-

Solvent Removal: Once complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in Ethyl Acetate (10 volumes) . Transfer the solution to a separatory funnel and wash with Water (2 x 5 volumes) and then with Brine (1 x 5 volumes) . Causality Note: The water wash removes the triethylamine hydrofluoride salt and any excess reagents. The brine wash helps to break any emulsions and begins the drying process.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and wash the filter cake with a small amount of fresh ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a yellow to orange solid or oil. Further purification, if required, can be achieved by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Safety and Handling of Starting Materials

-

Ethyl 4-fluoro-3-nitrobenzoate: Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Cyclopentylamine: Corrosive and flammable liquid. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Triethylamine: Flammable and corrosive liquid with a strong odor. Handle with care in a well-ventilated area.

-

Acetonitrile: Flammable liquid and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Conclusion

The synthesis of this compound is most efficiently achieved through a Nucleophilic Aromatic Substitution reaction. The judicious selection of starting materials, particularly the highly reactive Ethyl 4-fluoro-3-nitrobenzoate and the nucleophile cyclopentylamine , is paramount. The protocol provided herein is robust, grounded in established chemical principles, and includes critical steps for reaction control and product purification, making it suitable for researchers and drug development professionals aiming for reliable and scalable synthesis.

References

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

-

Gogilashvili, L., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. Retrieved from [Link]

- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- Google Patents. (2013). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.

- Google Patents. (1974). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.

- Google Patents. (1992). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (2022). US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene.

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

-

Preprints.org. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(cyclopentylamino)-3-nitrobenzoate (CAS 885312-78-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate is a substituted aromatic compound with the CAS number 885312-78-7. While specific literature on this exact molecule is sparse, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The presence of a nitrobenzoic acid scaffold combined with an N-alkylated amine suggests its potential as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.[1][2] This guide will provide a comprehensive overview of its probable synthesis, predicted physicochemical and spectroscopic properties, and potential applications, drawing upon established chemical principles and data from closely related analogues.

Chemical Properties and Structure

| Property | Value | Source |

| CAS Number | 885312-78-7 | |

| Molecular Formula | C₁₄H₁₈N₂O₄ | |

| Molecular Weight | 278.30 g/mol | |

| SMILES | O=C(OCC)C1=CC=C(NC2CCCC2)C(=O)=C1 | |

| Predicted XLogP3 | 3.5 | PubChem (Predicted) |

| Predicted Boiling Point | 426.5 ± 45.0 °C | PubChem (Predicted) |

| Predicted Density | 1.259 ± 0.06 g/cm³ | PubChem (Predicted) |

Synthesis

The most plausible and widely documented method for synthesizing N-substituted 4-amino-3-nitrobenzoates is through a nucleophilic aromatic substitution (SNA_r_) reaction.[3] In this case, the likely precursor, ethyl 4-chloro-3-nitrobenzoate, would be reacted with cyclopentylamine. The electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by the amine.[3]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate (Starting Material)

This protocol is adapted from a documented procedure for the synthesis of ethyl 4-chloro-3-nitrobenzoate.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in absolute ethanol (approximately 4-5 mL per gram of acid).

-

Acid Catalyst Addition: Cool the suspension in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (approximately 0.4 mL per gram of acid) while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 16-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. A precipitate should form. Filter the solid product and wash sequentially with cold ethanol and hexane to remove any unreacted starting material and impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield ethyl 4-chloro-3-nitrobenzoate.

Part 2: Synthesis of this compound (Target Compound)

This proposed protocol is based on general methods for the amination of activated aryl halides.[3][5]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add cyclopentylamine (1.1-1.5 equivalents) and a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.

-

Reaction Conditions: Heat the mixture, typically between 80-120 °C, depending on the solvent used. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Alternatively, the mixture can be poured into water to precipitate the product. The crude product can then be filtered and washed with water.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this specific compound are publicly available, the following are predictions based on the analysis of its structural components and data from analogous compounds.[6][7][8]

¹H NMR Spectroscopy

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.3-1.4 ppm, and a quartet for the methylene protons (-CH₂-) around δ 4.3-4.4 ppm.

-

Cyclopentyl group: A multiplet for the methine proton (-CH-) attached to the nitrogen is anticipated to be significantly downfield, likely in the range of δ 3.8-4.2 ppm. The remaining methylene protons of the cyclopentyl ring would appear as multiplets in the upfield region, likely between δ 1.5-2.1 ppm.

-

Aromatic protons: The three protons on the benzene ring will be in distinct chemical environments. The proton ortho to the nitro group is expected to be the most deshielded, appearing as a doublet around δ 8.5-8.7 ppm. The proton between the ester and the amino group will likely be a doublet of doublets around δ 7.9-8.1 ppm. The proton ortho to the ester group will be a doublet around δ 7.0-7.2 ppm.

-

Amine proton: A broad singlet for the N-H proton is expected, and its chemical shift will be highly dependent on the solvent and concentration, but likely in the range of δ 8.0-9.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl carbon: The ester carbonyl carbon is expected to resonate around δ 164-166 ppm.

-

Aromatic carbons: The aromatic carbons will appear in the range of δ 115-155 ppm. The carbon bearing the nitro group will be significantly downfield.

-

Ethyl group carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around δ 61-63 ppm, and the methyl carbon (-CH₃) around δ 14-15 ppm.

-

Cyclopentyl group carbons: The methine carbon attached to the nitrogen is expected around δ 55-60 ppm, with the other methylene carbons of the ring appearing at higher field.

IR Spectroscopy

-

N-H stretch: A sharp to medium absorption band is expected in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands will be present in the 2850-3100 cm⁻¹ region.

-

C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1340-1380 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

Derivatives of 4-amino-3-nitrobenzoic acid are valuable intermediates in the synthesis of various biologically active molecules.[9] The structural features of this compound make it a promising precursor for several classes of compounds:

-

Synthesis of Benzimidazoles: The diamino derivative, obtained by the reduction of the nitro group, is a key precursor for the synthesis of benzimidazoles. This class of heterocyclic compounds is known for a wide range of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.[10]

-

Development of Novel Therapeutics: Nitroaromatic compounds themselves can exhibit biological activity, including antimicrobial and antiparasitic effects.[1] While the direct activity of this compound is unknown, it could serve as a lead structure for modification and optimization in drug discovery programs.

-

Building Block for Combinatorial Chemistry: Due to its reactive sites (the ester and the potential for reduction of the nitro group), this molecule is a suitable scaffold for the generation of compound libraries for high-throughput screening.

Safety and Handling

-

Causes skin irritation (Predicted: H315)

-

Causes serious eye irritation (Predicted: H319)

-

May cause respiratory irritation (Predicted: H335)

Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound, while not extensively documented, represents a potentially valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its synthesis is likely achievable through a straightforward nucleophilic aromatic substitution reaction. The predicted spectroscopic data provides a basis for its characterization. As with many nitroaromatic compounds, it holds promise as a building block for the development of novel therapeutic agents and should be handled with appropriate safety precautions. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.

- WO 2013/150545 A2 - A NOVEL PROCESS FOR THE PREPARATION OF DABIGATRAN ETEXILATE MESYLATE AND NOVEL INTERMEDIATES THEREOF - Google Patents.

- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents.

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - Scientific Research Publishing. Available at: [Link]

-

Ethyl 4-chloro-3-nitrobenzoate - National Center for Biotechnology Information. Available at: [Link]

-

process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - Justia Patents. Available at: [Link]

-

Ethyl 4-nitrobenzoate | C9H9NO4 - PubChem. Available at: [Link]

-

Preparation method of 3-methyl-4-nitrobenzoic acid - Patsnap. Available at: [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - National Center for Biotechnology Information. Available at: [Link]

-

Ethyl 4-ethyl-amino-3-nitro-benzoate - National Center for Biotechnology Information. Available at: [Link]

- US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents.

-

HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - National Center for Biotechnology Information. Available at: [Link]

-

4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 - PubChem. Available at: [Link]

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. Available at: [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Activity of Tetrahydrobenzo[6][13]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - National Center for Biotechnology Information. Available at: [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anaszasi Instruments. Available at: [Link]

-

4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

4-(methylamino)-3-nitrobenzoic acid | Intermediate of Dabigatran - Molkem. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 - PubChem. Available at: [Link]

-

Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate - PubChem. Available at: [Link]

-

Solved Calculate the theoretical yield (in g) of the | Chegg.com. Available at: [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 7. aiinmr.com [aiinmr.com]

- 8. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]

A Technical Guide to the Research Potential of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate is a nitroaromatic compound with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. Its distinct structural motifs—a bioreducible nitro group, a lipophilic cyclopentylamino moiety, and an ethyl benzoate backbone—position it as a versatile scaffold for several advanced therapeutic applications. This guide synthesizes the available chemical data with established principles in drug design to propose three primary avenues of research: its development as a hypoxia-activated prodrug for targeted cancer therapy, its use as a foundational scaffold for novel kinase inhibitors, and its application as a chemical probe for studying nitroreductase enzyme activity. For each proposed application, this document provides the underlying scientific rationale, detailed experimental protocols to validate the hypothesis, and workflow diagrams to guide laboratory implementation. The objective is to provide researchers with a comprehensive framework to unlock the therapeutic and scientific value of this promising molecule.

Foundational Analysis: A Scaffold Primed for Discovery

This compound (C₁₄H₁₈N₂O₄, M.W. 278.30 g/mol ) is a compound whose potential is inferred from its chemical architecture.[1] While direct biological studies are sparse, an analysis of its constituent parts provides a strong rationale for its investigation in several therapeutic contexts.

-

The Nitroaromatic Core: The presence of a nitro group on the benzene ring is the most functionally significant feature. Aromatic nitro groups are electron-withdrawing and can be sequentially reduced by cellular enzymes, such as NADPH:cytochrome P450 reductases.[2][3] This bioreduction is dramatically enhanced under hypoxic (low oxygen) conditions, a hallmark of the microenvironment of solid tumors.[4] This property is the cornerstone of hypoxia-activated prodrugs (HAPs), which remain inert in healthy, oxygenated tissues but become potent cytotoxic agents in the oxygen-starved regions of a tumor.[2][5]

-

The Cyclopentylamino Group: This substituent serves two primary roles. Firstly, it modulates the electronic properties of the nitroaromatic ring, influencing its reduction potential. Secondly, the cyclopentyl group adds steric bulk and lipophilicity, which can be critical for molecular recognition and binding to the active sites of target proteins, such as kinases. The inclusion of such cyclic moieties is a common strategy in medicinal chemistry to optimize binding affinity and pharmacokinetic properties.[6]

-

The Ethyl Benzoate Moiety: This ester group influences the overall solubility and can serve as a metabolic handle. It also provides a straightforward point for synthetic modification, allowing for the creation of a library of derivatives with varied properties.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value / Description | Source |

| CAS Number | 885312-78-7 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| Appearance | Predicted to be a solid, likely crystalline. | Inferred |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether. | [7] |

Synthesis Overview

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution. A common route involves the reaction of ethyl 4-fluoro-3-nitrobenzoate with cyclopentylamine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane.[8]

Caption: General synthesis route for the target compound.

Proposed Research Application I: A Hypoxia-Activated Prodrug for Solid Tumors

Hypothesis: The nitroaromatic core of this compound can be selectively reduced by nitroreductase enzymes overexpressed in the hypoxic microenvironment of solid tumors, converting it into a cytotoxic aminobenzoate derivative that crosslinks DNA or inhibits other critical cellular processes.

Mechanistic Rationale

The scientific basis for this application is well-established. Solid tumors often outgrow their blood supply, leading to regions of severe hypoxia.[3] In these regions, the one-electron reduction of a nitroaromatic compound forms a nitro radical anion. In healthy, oxygenated tissue, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle".[2] However, in the absence of oxygen, the radical anion can undergo further reduction to form nitroso, hydroxylamine, and ultimately, amine species.[3] The resulting amino derivative has a dramatically different electronic profile (electron-donating) compared to the parent nitro compound (electron-withdrawing), which can unmask a potent cytotoxic effector.[2] This differential activation provides a therapeutic window to target tumors while sparing healthy tissue.

Caption: Workflow for developing kinase inhibitors from the target scaffold.

Experimental Protocol: Initial Kinase Panel Screening

Objective: To perform a broad biochemical screen to identify which kinase families, if any, are inhibited by this compound or its reduced amino derivative.

Materials:

-

This compound and its reduced amine analog.

-

Commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega). These services provide large panels of purified kinases.

-

ATP, kinase-specific peptide substrates.

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen™).

Methodology:

-

Compound Submission: Provide the test compounds, dissolved in DMSO at a high concentration (e.g., 10 mM), to the commercial screening provider.

-

Primary Screen:

-

Request a single-point inhibition screen against a large kinase panel (e.g., >400 kinases).

-

The compound is typically tested at a single high concentration, often 10 µM.

-

The assay measures the residual activity of each kinase in the presence of the compound compared to a vehicle control.

-

-

Data Analysis:

-

The provider will supply data as "% Inhibition" or "Residual Activity" for each kinase.

-

Identify "hits" – kinases that are inhibited by more than a certain threshold (e.g., >50% or >75% inhibition) at the screening concentration.

-

-

Follow-up (Dose-Response):

-

For the identified hits, perform a dose-response assay to determine the IC₅₀ value.

-

This involves testing the compound across a range of concentrations (e.g., 8-10 points) to generate a full inhibition curve.

-

-

Interpretation:

-

Analyze the IC₅₀ values to determine the potency and selectivity of the compound.

-

A potent inhibitor will have a low nanomolar to micromolar IC₅₀.

-

A selective inhibitor will show high potency against one or a few kinases and significantly lower potency against others. This data provides the crucial starting point for a medicinal chemistry program.

-

Proposed Research Application III: A Chemical Probe for Nitroreductase Activity

Hypothesis: The reduction of this compound by nitroreductase enzymes can be monitored, allowing the compound to be used as a chemical probe to quantify enzyme activity in cellular extracts or purified systems.

Rationale and Application

Nitroreductase (NTR) enzymes are widespread in bacteria but largely absent in mammalian cells. They are the key enzymes responsible for activating nitroaromatic prodrugs. [9]Developing assays to measure NTR activity is crucial for several research areas, including:

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT): In GDEPT, a gene encoding a bacterial NTR is delivered to tumor cells, making them uniquely sensitive to a specific prodrug. An assay is needed to confirm successful expression and activity of the NTR enzyme in the engineered cells. [9]* Microbiology: Studying NTR activity in bacteria is important for understanding the metabolism of nitroaromatic antibiotics and environmental pollutants. [10]* Drug Metabolism: Characterizing the kinetics of potential prodrugs with purified NTR enzymes helps in selecting the best candidates for further development.

The reduction of this compound leads to a product with different spectroscopic properties (e.g., UV-Vis absorbance or fluorescence), which can be exploited to create an assay.

Experimental Protocol: Monitoring NTR Activity via HPLC

Objective: To quantify the activity of a purified nitroreductase enzyme (e.g., E. coli NfsB) by measuring the rate of conversion of the parent compound to its amino derivative.

Materials:

-

Purified nitroreductase enzyme.

-

This compound (substrate).

-

NADH or NADPH (cofactor).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2).

-

HPLC system with a C18 column and UV detector.

-

Quenching solution (e.g., acetonitrile or methanol).

Methodology:

-

Standard Curve: Prepare standard solutions of both the parent nitro compound and the synthesized amino-derivative to determine their retention times and establish a concentration-response curve on the HPLC.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Reaction buffer.

-

NADH (e.g., 200 µM final concentration).

-

This compound (e.g., 50 µM final concentration).

-

-

Pre-warm the mixture to 37°C.

-

-

Initiate Reaction: Add a known amount of the purified nitroreductase enzyme to the mixture to start the reaction.

-

Time Points: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing an equal volume of cold quenching solution to stop the reaction.

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC.

-

Monitor the chromatogram at a wavelength where both the substrate and product can be detected (e.g., 280 nm or 340 nm).

-

Integrate the peak areas for both the substrate (parent compound) and the product (amino derivative) at each time point.

-

-

Data Analysis:

-

Using the standard curve, convert the peak areas to concentrations.

-

Plot the concentration of the product formed over time.

-

The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity. Enzyme activity can be expressed in units such as nmol/min/mg of protein.

-

Conclusion

This compound represents a molecule of significant untapped potential. While it may currently be viewed as a simple chemical intermediate, its inherent structural features provide a compelling foundation for at least three distinct and highly relevant research applications. The bioreducible nitro group makes it a prime candidate for development as a tumor-selective hypoxia-activated prodrug. Its core aminobenzoate structure, combined with a lipophilic cyclopentyl moiety, positions it as an attractive starting point for novel kinase inhibitor programs. Finally, its enzymatic conversion provides a tool for use as a chemical probe in the study of nitroreductase enzymes. The experimental frameworks provided in this guide offer clear, actionable pathways for researchers to validate these hypotheses and unlock the scientific and therapeutic value of this versatile chemical scaffold.

References

- Fengchen. (n.d.). Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4.

- CymitQuimica. (n.d.). Ethyl 4-amino-3-nitrobenzoate.

-

Hunter, F. W., Wotherspoon, A. T., & Wilson, W. R. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

-

ResearchGate. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved from [Link]

-

Ghemtio, L., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8173. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. RSC Medicinal Chemistry, 14(8), 1541-1555. [Link]

-

PubMed. (n.d.). Ethyl 4-ethyl-amino-3-nitro-benzoate. Retrieved from [Link]

-

PubMed. (n.d.). Cyclopentenone: A Special Moiety for Anticancer Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-3-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Retrieved from [Link]

-

National Institutes of Health. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

-

PubMed. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

-

ResearchGate. (2022). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

-

PubMed. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Retrieved from [Link]

-

ACS Publications. (2022). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 3-nitro-4-(propylamino)benzoate. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

-

ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved from [Link]

- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

ResearchGate. (n.d.). Design conception of the cyclopentyl-, cyclobutyl-,.... Retrieved from [Link]

Sources

- 1. 885312-78-7|this compound|BLD Pharm [bldpharm.com]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(cyclopentylamino)-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

This compound, with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol [1], is a compound of interest in medicinal chemistry and materials science. Its structural elucidation through spectroscopic methods is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will provide a detailed analysis of its expected spectroscopic signature.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a substituted benzene ring containing an ethyl ester, a nitro group, and a cyclopentylamino group. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as ethyl 4-fluoro-3-nitrobenzoate, with cyclopentylamine[2][3].

Caption: Proposed synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~4.0 | m | 1H | N-CH (cyclopentyl) |

| ~2.1 | m | 2H | Cyclopentyl-H |

| ~1.7 | m | 2H | Cyclopentyl-H |

| ~1.6 | m | 4H | Cyclopentyl-H |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Interpretation of the ¹H NMR Spectrum

The downfield region of the spectrum is expected to show three signals corresponding to the aromatic protons. The proton ortho to the nitro group is anticipated to be the most deshielded. The ethyl ester will exhibit a characteristic quartet and triplet pattern. The cyclopentyl group protons will appear as a series of multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~148 | Ar-C (C-NH) |

| ~135 | Ar-C (C-NO₂) |

| ~132 | Ar-C |

| ~125 | Ar-C |

| ~115 | Ar-C |

| ~112 | Ar-C |

| ~61 | -OCH₂CH₃ |

| ~54 | N-CH (cyclopentyl) |

| ~33 | Cyclopentyl-CH₂ |

| ~24 | Cyclopentyl-CH₂ |

| ~14 | -OCH₂CH₃ |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the ester is expected to be the most downfield signal. The aromatic carbons will appear in the region of 110-150 ppm, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The aliphatic carbons of the ethyl and cyclopentyl groups will be observed in the upfield region.

Caption: Workflow for the spectroscopic analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 | N-H stretch |

| ~2960 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580 & ~1340 | N-O stretch (nitro group) |

| ~1520 & ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Interpretation of the IR Spectrum

The IR spectrum is expected to show a characteristic N-H stretching vibration. The strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group. The two prominent bands for the nitro group are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 278 | [M]⁺ (Molecular ion) |

| 233 | [M - OCH₂CH₃]⁺ |

| 205 | [M - OCH₂CH₃ - CO]⁺ |

| 188 | [M - C₅H₉NH]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Interpretation of the Mass Spectrum

The mass spectrum should show a molecular ion peak at m/z 278, corresponding to the molecular weight of the compound. Common fragmentation pathways would include the loss of the ethoxy group from the ester and cleavage of the cyclopentylamino substituent.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted data, based on sound chemical principles and comparison with analogous structures, offers a reliable reference for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, leading to unambiguous structural confirmation.

References

-

ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram. Available from: [Link]

-

T. N. A. T. H. T. L. A. K. A. L. M. A. T. A. T. Fun, "Ethyl 3-nitro-4-(propylamino)benzoate," Acta Crystallographica Section E, vol. 67, p. o1139, 2011. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

National Institute of Standards and Technology. Ethyl 3-nitrobenzoate. Available from: [Link]

-

T. N. A. T. H. T. L. A. K. A. L. M. A. T. A. T. Fun, "Ethyl 4-(tert-butylamino)-3-nitrobenzoate," Acta Crystallographica Section E, vol. 67, p. o1140, 2011. Available from: [Link]

-

PubChem. Ethyl 4-(benzylamino)-3-nitrobenzoate. Available from: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... Available from: [Link]

- Google Patents. Process for the preparation of alkyl nitrobenzoates.

-

PubChem. 4-Ethyl-3-nitrobenzoate. Available from: [Link]

- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

S. J. T. T. N. A. T. H. T. L. A. K. A. L. M. A. T. A. T. Fun, "Ethyl 4-fluoro-3-nitrobenzoate," Acta Crystallographica Section E, vol. 67, p. o1138, 2011. Available from: [Link]

-

National Institute of Standards and Technology. Ethyl 3-nitrobenzoate. Available from: [Link]

-

ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,... Available from: [Link]

-

SpectraBase. 4'-NITROPHENYL-4-NITROBENZOATE. Available from: [Link]

Sources

Methodological & Application

High-Purity Isolation of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate: A Detailed Protocol for Flash Column Chromatography

An Application Note for Drug Development Professionals

Abstract

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The purity of this precursor is paramount to ensure the efficiency and selectivity of subsequent reactions, as well as the purity of the final active pharmaceutical ingredient. This application note provides a comprehensive, step-by-step protocol for the purification of this compound using silica gel flash column chromatography. We delve into the rationale behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the specifics of column packing and fraction analysis, equipping researchers with a robust and reproducible purification strategy.

Introduction: The Rationale for Chromatographic Purification

The subject molecule, this compound, possesses a combination of functional groups that define its physicochemical properties and, consequently, the strategy for its purification. The structure includes:

-

A nitro group (-NO₂) and an ester group (-COOEt) , both of which are polar and electron-withdrawing.

-

A secondary amine (-NH-) , which is also polar and can act as a hydrogen bond donor.

-

A non-polar cyclopentyl ring and aromatic ring .

This combination of polar and non-polar moieties renders the molecule moderately polar, making it an ideal candidate for purification by normal-phase column chromatography.[1][2] This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[2] Impurities from the synthesis, such as unreacted starting materials or side-products, will have different polarities and thus will travel through the chromatography column at different rates, allowing for the isolation of the desired high-purity compound. The bright yellow color, characteristic of many nitroaromatic compounds, serves as a convenient visual tracker during the purification process.[3]

Chromatographic Principles and Method Development

Stationary Phase: Silica Gel

Silica gel (SiO₂) is the stationary phase of choice for this application.[1] Its surface is covered with hydroxyl (-OH) groups, making it highly polar and slightly acidic. The target molecule interacts with the silica gel primarily through hydrogen bonding (via its secondary amine) and dipole-dipole interactions (via its nitro and ester groups). More polar compounds will adsorb more strongly to the silica and elute later.

Mobile Phase Selection via TLC

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. The ideal eluent must be polar enough to move the target compound off the stationary phase but not so polar that it moves all components, including impurities, too quickly.[2] The optimization process is efficiently carried out using Thin-Layer Chromatography (TLC) before committing to the larger-scale column.[4][5]

A common starting point for moderately polar compounds is a binary mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane.[5][6] The goal is to find a solvent ratio that results in a Retention Factor (R_f) of 0.3-0.4 for the target compound. This R_f value typically provides the best balance for separation on a column.

Visualization of the Purification Workflow

Caption: Workflow for the purification of this compound.

Materials and Equipment

| Reagents & Chemicals | Equipment & Glassware |

| Crude this compound | Glass chromatography column (2-5 cm diameter) |

| Silica Gel (flash grade, 230-400 mesh) | Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) |

| Hexane (HPLC grade) | Erlenmeyer flasks and beakers |

| Ethyl Acetate (HPLC grade) | TLC developing chamber and UV lamp (254 nm) |

| Dichloromethane (DCM, HPLC grade) | Round-bottom flasks |

| Anhydrous Sodium Sulfate | Rotary evaporator |

| Cotton or glass wool | Funnels (powder and liquid) |

| Collection tubes/vials | |

| Pasteur pipettes and bulbs | |

| Spatulas and weighing paper |

Detailed Experimental Protocol

Safety Precautions

-

Conduct all procedures within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Nitroaromatic compounds and organic solvents may be irritants; avoid inhalation of dust/vapors and direct skin contact.[7][8]

-

Ground all equipment to prevent static discharge when working with flammable solvents like hexane and ethyl acetate.

Step 1: TLC for Mobile Phase Optimization

-

Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of different hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to separate TLC chambers. Place a filter paper inside to saturate the atmosphere.

-

Spot the Plate: Dissolve a small amount of the crude product in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the spotted TLC plate into one of the prepared chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The yellow color of the product may also be visible.

-

Analyze: Calculate the R_f value for the main product spot in each solvent system. The ideal system will give the product an R_f of ~0.3-0.4 and show clear separation from any visible impurities.[5]

Step 2: Column Preparation (Slurry Packing)

-

Select Column Size: Choose a column where the silica gel height will be approximately 15-20 cm. The amount of silica should be 50-100 times the weight of the crude sample.[1]

-

Prepare the Column: Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand.

-

Make the Slurry: In a beaker, measure the required amount of silica gel. Add the least polar solvent from your optimized TLC system (hexane) to create a free-flowing slurry.

-

Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process.

-

Settle the Silica: Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. Continuously add hexane to prevent the silica bed from running dry. Once settled, add another ~1 cm layer of sand on top of the silica bed.

-

Equilibrate: Drain the solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Step 3: Sample Loading

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) to this solution. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

-

Apply to Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

-

Wet Loading (Alternative): If the product is not very soluble in the eluent, dissolve it in the absolute minimum volume of the mobile phase or a slightly stronger solvent. Use a pipette to carefully apply the solution to the top of the column, allowing it to absorb into the sand layer.

Step 4: Elution and Fraction Collection

-

Begin Elution: Carefully add the optimized mobile phase to the column. Open the stopcock and begin collecting the eluting solvent in numbered test tubes or vials. Maintain a constant head of solvent above the silica bed at all times.

-

Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to increase the flow rate (approximately 2 inches/minute).

-

Monitor the Separation: The bright yellow band of the product should be visible as it moves down the column. Collect fractions systematically (e.g., 10-20 mL per fraction).

Step 5: Post-Chromatography Analysis

-

Analyze Fractions: Using TLC, spot every few fractions on a single plate. Also spot the crude starting material as a reference.

-

Develop and Visualize: Develop the TLC plate in the chromatography eluent and visualize under UV light.

-

Identify Pure Fractions: Identify the set of consecutive fractions that contain only the spot corresponding to the pure product.

Step 6: Product Isolation

-

Combine Fractions: Combine all the identified pure fractions into a single, clean round-bottom flask.

-

Remove Solvent: Remove the mobile phase using a rotary evaporator.

-

Dry the Product: Once the solvent is removed, dry the product further under high vacuum to remove any residual solvent, yielding the purified this compound as a bright yellow solid.

Expected Results and Data Summary

| Parameter | Recommended Value/Observation | Rationale |

| TLC Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | Provides optimal balance of polarity for separation.[5][6] |

| Target R_f Value | ~0.3-0.4 | Ensures good separation and a reasonable elution time from the column. |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for purification of moderately polar organic molecules.[1] |

| Sample Loading | Dry loading adsorbed onto silica | Prevents band broadening and improves separation resolution. |

| Elution Profile | Less polar impurities elute first, followed by the yellow product band, then more polar impurities. | Separation is based on increasing polarity. |

| Final Product | Bright yellow crystalline solid | Typical appearance for this class of nitroaromatic compound.[3][7] |

| Purity Check | Single spot on TLC; NMR/MS analysis | Confirms the removal of impurities and verifies chemical identity. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor Separation | Incorrect mobile phase. | Re-optimize the solvent system using TLC.[9] Consider a less polar system or a gradient elution. |

| Cracked/Channeled Column | Column packed improperly or ran dry. | Ensure the silica bed is always submerged in solvent. Repack the column if necessary. |

| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |

| Product Elutes Too Fast | Mobile phase is too polar. | Use a less polar solvent system (e.g., increase the percentage of hexane). |

| Yellow Smear/Tailing on TLC | Sample is too concentrated; compound is slightly acidic/basic. | Dilute the sample for TLC. Add a trace amount (0.1-1%) of acetic acid or triethylamine to the mobile phase to improve spot shape. |

Chemical Structure Visualization

Caption: Key functional groups influencing the polarity of the target molecule.

References

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. [Link][10][11]

-

Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. [Link]

-

SIELC Technologies. (2018). Ethyl 4-nitrobenzoate. [Link]

-

Narendra Babu, S. N. M., Abdul Rahim, A. S., Osman, H., et al. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Journal of Visualized Experiments. [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-(benzylamino)-3-nitrobenzoate. PubChem Compound Database. [Link]

-

Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

-

Duta, G. A., & Ghenciu, A. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Silver, J. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

-

University of Alberta. (n.d.). Column chromatography. Department of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. PubChem Compound Database. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Department of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-nitrobenzoate. PubChem Compound Database. [Link]

Sources

- 1. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. southalabama.edu [southalabama.edu]

- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 11. researchgate.net [researchgate.net]

The Synthetic Utility of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate: A Gateway to Novel Benzimidazole Scaffolds

Introduction: Unlocking Heterocyclic Diversity

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Ethyl 4-(cyclopentylamino)-3-nitrobenzoate is a bespoke intermediate, engineered to provide a direct and efficient route to a variety of substituted benzimidazole derivatives. The benzimidazole moiety is a privileged scaffold, found in numerous FDA-approved drugs due to its ability to act as a versatile pharmacophore. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this valuable intermediate, with a focus on field-proven protocols and the underlying chemical principles.

The structure of this compound is notable for its ortho-disposed amino and nitro functionalities on a benzoate backbone. This specific arrangement is a latent form of an o-phenylenediamine, which can be unmasked in a single, high-yielding reduction step. The cyclopentyl group offers a desirable lipophilic character, which can be crucial for modulating the pharmacokinetic properties of downstream drug candidates. This guide will detail the synthesis of the title compound, its conversion to the key diamine intermediate, and its subsequent cyclization to form the benzimidazole core.

Overall Synthetic Workflow

The journey from commercially available starting materials to the benzimidazole core is a three-stage process. It begins with the synthesis of an activated aryl fluoride, followed by a nucleophilic aromatic substitution to install the cyclopentylamino group. The pivotal step is the reduction of the nitro group to generate the reactive o-phenylenediamine, which is then cyclized to afford the target heterocyclic system.

Application Notes and Protocols: Investigating Ethyl 4-(cyclopentylamino)-3-nitrobenzoate for Neurodegenerative Disease Research

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing challenge to global health. A key pathological driver in these conditions is the interplay between oxidative stress and chronic neuroinflammation, which collectively lead to progressive neuronal loss. This document provides a comprehensive guide for the initial investigation of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate (ECN-24) , a novel small molecule with potential therapeutic relevance in neurodegenerative disease research.[1] While ECN-24 is a novel compound with no established biological activity, its chemical structure, featuring a nitrobenzoate core and a secondary amine, suggests a potential for dual-action antioxidant and anti-inflammatory properties.